Methyl 5-bromo-2-methylnicotinate
Overview
Description
Methyl 5-bromo-2-methylnicotinate is a chemical compound with the CAS Number: 1215916-40-7 . It has a molecular weight of 230.06 and its IUPAC name is methyl 5-bromo-2-methylnicotinate .
Molecular Structure Analysis
The InChI code for Methyl 5-bromo-2-methylnicotinate is 1S/C8H8BrNO2/c1-5-7 (8 (11)12-2)3-6 (9)4-10-5/h3-4H,1-2H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
Methyl 5-bromo-2-methylnicotinate has a molecular weight of 230.06 . It has a density of 1.503±0.06 g/cm3 . The boiling point is predicted to be 245.2±35.0 °C . It has a topological polar surface area of 39.2 and a complexity of 174 .Scientific Research Applications
Efficient Synthesis Methods
A study presented a new preparation method for 5-methyl-3-(bromomethyl)pyridine hydrobromide, utilizing 5-methylnicotinic acid as the starting material. This method boasts simplicity, efficiency, and environmental friendliness, indicating the compound's role in the synthesis of rupatadine and potentially Methyl 5-bromo-2-methylnicotinate as a precursor or intermediate in pharmaceutical synthesis (Guo, Lu, & Wang, 2015).
Applications in Molecular Chemistry
Research into novel pyridine-based derivatives via Suzuki cross-coupling reaction highlighted the synthesis of a series of novel pyridine derivatives from 5-bromo-2-methylpyridin-3-amine, demonstrating the compound's utility in developing materials with potential electronic, optical, or biological properties. Density Functional Theory (DFT) studies were carried out to explore the electronic structure and reactivity indices of these derivatives, underscoring the compound's role in material science and molecular engineering (Ahmad et al., 2017).
Role in Chemical Education
A comprehensive chemical experiment titled "Synthesis and Characterization of 5-Bromo-1-methylgramine Derivatives" utilized 5-bromoindole to synthesize 5-bromo-1-methylgramine, followed by reactions with different acids to produce a series of derivatives. This experiment is designed to improve students’ comprehensive experimental abilities, indicating the compound's utility in educational settings for fostering interest in scientific research and innovation (Lu et al., 2021).
Palladium-Catalyzed Arylation
Research on the palladium-catalyzed direct arylation of heteroaromatics using esters as blocking groups showcased the use of methyl 5-bromo-2-furoate, analogous to Methyl 5-bromo-2-methylnicotinate, for synthesizing biheteroaryls. This method prevents dimer formation and yields high-value compounds efficiently, highlighting the compound's significance in organic synthesis and the development of complex molecular architectures (Fu et al., 2012).
Safety And Hazards
properties
IUPAC Name |
methyl 5-bromo-2-methylpyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-5-7(8(11)12-2)3-6(9)4-10-5/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZSAODVBMBLKCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)Br)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70743770 | |
Record name | Methyl 5-bromo-2-methylpyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70743770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-bromo-2-methylnicotinate | |
CAS RN |
1215916-40-7 | |
Record name | Methyl 5-bromo-2-methylpyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70743770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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